molecular formula C6H11Cl2N3O2 B2446396 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride CAS No. 2137567-07-6

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride

Cat. No.: B2446396
CAS No.: 2137567-07-6
M. Wt: 228.07
InChI Key: BGBIBBSFOCOMRV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an aminomethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of guanidine with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrimidine ring. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for the cyclization and substitution reactions.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the aminomethyl group, to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-5-methoxypyrimidin-4-one.

    Reduction: Formation of 2-(Aminomethyl)-5-methoxypyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-5-hydroxypyrimidin-4-ol: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(Aminomethyl)-5-methoxypyrimidin-4-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.

Uniqueness

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups enhances its solubility and potential for diverse chemical reactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-4-3-8-5(2-7)9-6(4)10;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBIBBSFOCOMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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